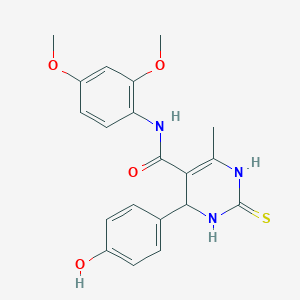
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as compound 1) is a synthetic derivative belonging to the class of tetrahydropyrimidine compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of compound 1 is C18H20N2O4S, and its structure features a tetrahydropyrimidine ring substituted with various functional groups that contribute to its biological activity. The presence of methoxy and hydroxy groups enhances its interaction with biological targets.
Biological Activity Overview
Research has indicated that compound 1 exhibits several biological activities, including:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antioxidant Activity
Studies have evaluated the antioxidant capacity of compound 1 through various assays. For instance:
- DPPH Radical Scavenging Assay : Compound 1 exhibited a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential.
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results showed that compound 1 can effectively reduce ferric ions, further supporting its antioxidant capabilities.
Anticancer Activity
The anticancer potential of compound 1 has been investigated using several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung) | 18.5 | Disruption of mitochondrial function |
These findings suggest that compound 1 may induce apoptosis and inhibit proliferation in cancer cells through multiple pathways.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compound 1:
- Cytokine Inhibition : Compound 1 significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
- NF-kB Pathway Modulation : The compound appears to interfere with the NF-kB signaling pathway, reducing the expression of inflammatory genes.
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of compound 1 in a mouse model bearing xenograft tumors. Mice treated with compound 1 showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the in vitro findings.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a collagen-induced arthritis model, administration of compound 1 resulted in reduced paw swelling and joint inflammation. Biochemical assays indicated decreased levels of inflammatory markers in serum samples from treated mice.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-11-17(18(23-20(28)21-11)12-4-6-13(24)7-5-12)19(25)22-15-9-8-14(26-2)10-16(15)27-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSWBSHLMZUPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














